2-Piperidinopyrimidine-5-boronic acid

描述

Structural Characteristics and Properties

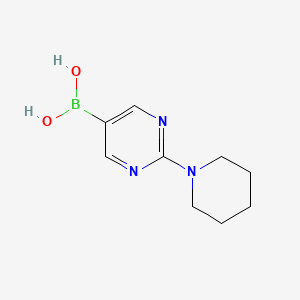

This compound exhibits a complex molecular structure that combines three distinct chemical moieties: a central pyrimidine ring, a piperidine substituent, and a boronic acid functional group. The compound possesses the molecular formula C₉H₁₄BN₃O₂ and features a molecular weight of 207.04 grams per mole. The structural architecture is characterized by the pyrimidine ring positioned at the core, with the piperidine ring attached at the 2-position and the boronic acid group situated at the 5-position of the pyrimidine nucleus.

The boronic acid functionality maintains the characteristic trigonal planar geometry around the boron atom, consistent with the sp² hybridization typical of boronic acid derivatives. The vacant p-orbital orthogonal to the three substituents provides the Lewis acidic character fundamental to boronic acid reactivity. The integration of the nitrogen-containing heterocycles introduces additional electronic effects that influence the overall chemical behavior of the molecule.

The compound demonstrates the ability to form reversible covalent complexes with Lewis base donors, a property inherent to boronic acids. This characteristic is particularly significant given the presence of multiple nitrogen atoms within the molecular structure, which can participate in various intermolecular interactions and coordination behaviors.

| Structural Parameter | Value |

|---|---|

| SMILES Notation | OB(O)c1cnc(nc1)N2CCCCC2 |

| InChI Key | JFPMJXGMHDIKLK-UHFFFAOYSA-N |

| InChI | InChI=1S/C9H14BN3O2/c14-10(15)8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7,14-15H,1-5H2 |

Physicochemical Parameters

The physicochemical characteristics of this compound reflect its complex molecular structure and heterocyclic composition. The compound typically appears as a solid material under standard laboratory conditions. Commercial preparations commonly exhibit purity levels of approximately 96%, as demonstrated by multiple supplier specifications.

The molecular architecture influences several key physicochemical parameters that define the compound's behavior in various chemical environments. The topological polar surface area of 69.5 Ų indicates significant polar character, primarily attributed to the boronic acid functionality and the nitrogen atoms within the heterocyclic rings. This parameter directly correlates with the compound's potential for hydrogen bonding interactions and its solubility characteristics in polar solvents.

The compound exhibits two hydrogen bond donor sites and five hydrogen bond acceptor sites, reflecting the capacity for extensive intermolecular interactions. These bonding capabilities are crucial for understanding the compound's crystallization behavior, solubility patterns, and potential biological interactions. The presence of multiple nitrogen atoms and the boronic acid group creates opportunities for diverse coordination modes and supramolecular assembly formation.

| Physicochemical Property | Value | Source |

|---|---|---|

| Molecular Weight | 207.04 g/mol | |

| Physical State | Solid | |

| Topological Polar Surface Area | 69.5 Ų | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 5 | |

| Typical Purity | 96% |

Historical Context in Organometallic Chemistry

The development of this compound emerges from the broader historical trajectory of boronic acid chemistry, which traces its origins to Edward Frankland's pioneering work in 1860. Frankland's initial synthesis of ethylboronic acid through a two-stage process involving diethylzinc and triethyl borate established the foundational methodology for boronic acid preparation and marked the beginning of systematic organoboron chemistry.

The evolution of boronic acid chemistry from Frankland's early investigations to modern heterocyclic derivatives represents a significant advancement in organometallic synthesis. The transformation of boronic acids from "peculiar and rather neglected compounds to a prime class of synthetic intermediates" reflects their increasing recognition as valuable chemical building blocks. This transition paralleled the development of sophisticated synthetic methodologies, particularly the emergence of palladium-catalyzed cross-coupling reactions that utilize boronic acids as key reagents.

The specific development of pyrimidine-containing boronic acids, including this compound, represents a more recent advancement within the field. These compounds combine the established reactivity patterns of boronic acids with the electronic properties and coordination capabilities of nitrogen-containing heterocycles. The integration of piperidine substituents further expands the structural diversity and potential applications of these organometallic compounds.

The compound's emergence in research literature demonstrates the ongoing evolution of boronic acid chemistry toward increasingly complex molecular architectures that combine multiple functional groups to achieve specific chemical objectives. This development reflects the broader trend in organometallic chemistry toward the design of sophisticated molecular tools for synthetic applications and materials science.

Position in Boronic Acid Classification Systems

Within the comprehensive classification system of boronic acid derivatives, this compound occupies a distinct position as a heterocyclic arylboronic acid containing multiple nitrogen-based functional groups. The compound falls under the broader category of heteroarylboronic acids, which represent a significant subset of the boronic acid family characterized by the presence of heteroatoms within the aromatic ring system.

The classification hierarchy places this compound within several overlapping categories that reflect its structural complexity. As a pyrimidine derivative, it belongs to the diazine subfamily of heterocyclic boronic acids, distinguished by the presence of two nitrogen atoms within the six-membered aromatic ring. The additional piperidine substituent further categorizes it as a substituted heterocyclic boronic acid, where the heterocyclic core bears additional cyclic substituents that modify its electronic and steric properties.

The boronic acid functional group maintains the characteristic Lewis acidic behavior that defines this chemical class, with a typical pKa value around 9, consistent with other arylboronic acid derivatives. However, the presence of multiple nitrogen atoms introduces additional complexity to the acid-base behavior, potentially influencing the formation of tetrahedral boronate complexes and their associated pKa values.

From a synthetic perspective, the compound represents an advanced example of functionalized boronic acid building blocks designed for specific applications in cross-coupling chemistry, particularly Suzuki-Miyaura reactions. The strategic placement of the boronic acid group at the 5-position of the pyrimidine ring, combined with the piperidine substituent at the 2-position, creates a molecular architecture optimized for selective reactivity patterns and potential biological activity.

| Classification Category | Description | Position |

|---|---|---|

| Primary Class | Organoboranes | Boronic acid derivative |

| Secondary Class | Heteroarylboronic acids | Pyrimidine-based |

| Tertiary Class | Diazine boronic acids | 5-Substituted pyrimidine |

| Quaternary Class | Substituted heterocyclic boronic acids | Piperidine-functionalized |

The compound's position within protein degrader building blocks, as indicated by commercial classifications, reflects its potential utility in medicinal chemistry applications where the combination of heterocyclic frameworks and boronic acid reactivity provides valuable synthetic versatility. This classification underscores the expanding role of boronic acid derivatives beyond traditional cross-coupling applications into specialized areas of chemical biology and pharmaceutical research.

属性

IUPAC Name |

(2-piperidin-1-ylpyrimidin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BN3O2/c14-10(15)8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7,14-15H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPMJXGMHDIKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)N2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675349 | |

| Record name | [2-(Piperidin-1-yl)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002128-86-0 | |

| Record name | [2-(Piperidin-1-yl)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Stepwise Synthetic Route

Step 1: Halogenation of Pyrimidine Precursor

- Starting from 2-chloropyrimidine, bromination is performed using N-bromosuccinimide (NBS) under catalysis by boron trifluoride etherate (BF3·Et2O).

- Reaction conditions: Room temperature addition of BF3·Et2O, followed by reflux for 5-8 hours.

- Product: 2-chloro-5-bromopyrimidine with high purity.

- Work-up involves filtration, solvent removal under reduced pressure, and washing with saturated sodium carbonate solution and brine.

Step 2: Metalation and Borylation

- Preparation of a mixed organometallic reagent n-Bu3MgLi by sequential addition of n-butyllithium to n-butylmagnesium bromide at -20 to -10°C.

- The 2-chloro-5-bromopyrimidine intermediate is added to this reagent in tetrahydrofuran (THF) and allowed to react for 1 hour.

- Borylation is achieved by adding methoxyboronic acid pinacol ester or isopropoxyboronic acid pinacol ester at low temperature, followed by warming to room temperature and overnight stirring.

- Quenching with saturated ammonium chloride and extraction yields 2-chloropyrimidine-5-boronic acid pinacol ester.

- Typical yields: 64-69% with >95% purity by GC.

Step 3: Amination to Introduce Piperidine or Amino Group

- The 2-chloropyrimidine-5-boronic acid pinacol ester is reacted with ammonia water or ammonia methanol solution at 80-100°C in a sealed autoclave for 6-8 hours.

- After reaction completion, solvent removal, dissolution in THF or ethyl acetate, filtration, and recrystallization from methanol afford the 2-aminopyrimidine-5-boronic acid pinacol ester.

- Yield: Approximately 66%.

This method avoids ultra-low temperature reactions (-78°C) common in other protocols and allows continuous processing with simple recrystallization for purification.

Adaptation to this compound

- The piperidine substituent at the 2-position can be introduced by nucleophilic substitution of the 2-chloropyrimidine intermediate with piperidine under appropriate conditions.

- Following substitution, the borylation step can proceed as above.

- Alternatively, the piperidine group may be introduced after borylation by amination with piperidine instead of ammonia, requiring optimization of reaction conditions to maintain boronic acid integrity.

Reaction Conditions and Optimization

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1. Bromination | 2-chloropyrimidine, NBS, BF3·Et2O | RT addition, reflux 5-8h | High purity intermediate | Mild conditions, catalytic BF3·Et2O |

| 2. Metalation/Borylation | n-BuLi, n-BuMgBr, methoxy/isopropoxy pinacol borate | -20 to -10°C, overnight RT stirring | 64-69% | Avoids ultra-low temp; continuous process |

| 3. Amination | NH3 (water or methanol solution) | 80-100°C, sealed, 6-8h | ~66% | Recrystallization yields pure product |

Analytical Data Supporting Product Formation

- 1H NMR (400 MHz, CDCl3) for 2-chloropyrimidine-5-boronic acid pinacol ester shows characteristic singlets at 8.60 ppm (2H) and 1.29 ppm (12H) corresponding to aromatic protons and pinacol methyl groups respectively.

- For the aminated product, additional signals appear consistent with amino or piperidinyl substitution.

- Purity confirmed by gas chromatography (GC) >95%.

Additional Notes from Related Sources

- Preparation of boronic acid derivatives often involves borate esters formed by dehydration of boric acid with alcohols; however, the halogenation-metalation-borylation route is preferred for pyrimidine derivatives due to regioselectivity and functional group tolerance.

- Solubility and formulation data for related compounds such as 4-methyl-2-piperidinopyrimidine-5-boronic acid indicate the importance of solvent choice and co-solvents for handling and biological applications but are less relevant for synthesis.

化学反应分析

Types of Reactions

2-Piperidinopyrimidine-5-boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The piperidine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Alcohols and Ketones: Formed from oxidation reactions.

科学研究应用

Chemistry

In chemistry, 2-Piperidinopyrimidine-5-boronic acid is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling .

Biology and Medicine

In biology and medicine, this compound is used in the development of pharmaceuticals. Its ability to form stable bonds with various functional groups makes it a versatile intermediate in drug synthesis .

Industry

In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for various applications .

作用机制

The mechanism of action of 2-Piperidinopyrimidine-5-boronic acid involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The piperidine group can enhance the compound’s solubility and reactivity.

相似化合物的比较

Comparison with Similar Compounds

Structural and Electronic Features

The reactivity and applications of 2-Piperidinopyrimidine-5-boronic acid are influenced by its structural analogs. Key comparisons include:

Reactivity in Suzuki-Miyaura Couplings

- Steric Effects: The piperidine group in this compound introduces moderate steric hindrance, slowing coupling rates compared to smaller substituents like methoxy or amino groups. However, this can enhance selectivity in congested systems .

- Electronic Effects: Methoxy and amino groups electronically activate the boronic acid, accelerating coupling with electron-deficient aryl halides. Piperidine, being electron-rich, offers less activation but improves compatibility with hydrophobic substrates .

- Substrate Scope: Piperidine derivative: Effective in synthesizing piperidine-containing pharmaceuticals (e.g., kinase inhibitors) . Methoxy derivative: Widely used in agrochemicals and OLED materials due to its stability . Amino derivative: Ideal for water-soluble bioconjugates and metal-organic frameworks .

Physicochemical Properties

| Property | This compound | 2-Methoxypyrimidine-5-boronic acid | (2-Aminopyrimidin-5-yl)boronic acid |

|---|---|---|---|

| Solubility in Water | Low (organic solvent preferred) | Moderate | High (due to amino group) |

| LogP | 1.8 | 1.2 | 0.5 |

| Thermal Stability (°C) | >200 | >180 | >150 |

| Stability in Air | Stable (anhydrous conditions) | Hygroscopic | Sensitive to oxidation |

Data derived from experimental studies .

生物活性

2-Piperidinopyrimidine-5-boronic acid (CAS No. 1002128-86-0) is a boronic acid derivative with significant biological activity, particularly in the fields of medicinal chemistry and drug development. This compound has garnered attention due to its potential applications in treating various diseases, including cancer and infectious diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring attached to a pyrimidine structure with a boronic acid functional group. The presence of the boron atom is crucial for its biological interactions, particularly in enzyme inhibition and molecular recognition processes.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈B N₃O₃ |

| Molecular Weight | 181.96 g/mol |

| Melting Point | 161 °C |

| Solubility | Soluble in water |

| CAS Number | 1002128-86-0 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes, including those involved in cancer cell proliferation and survival pathways. For example, it has been shown to inhibit the valine-containing protein (VCP/p97), which plays a critical role in protein homeostasis and the ubiquitin-proteasome system (UPS) .

- Molecular Docking Studies : Computational studies indicate that this compound binds effectively to the active sites of target proteins, disrupting their normal functions and leading to cellular apoptosis or necrosis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro tests on A549 (non-small cell lung cancer) and RPMI8226 (multiple myeloma) cell lines demonstrated IC50 values of 2.80 μM and 0.86 μM, respectively, indicating potent anticancer activity .

- Mechanism of Action : The compound induces apoptosis through mitochondrial pathways, as evidenced by changes in Bax/Bcl-2 expression ratios .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : It exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values in the low micromolar range .

Case Studies and Research Findings

- Inhibition of VCP/p97 : A series of studies focused on the inhibition of VCP/p97 demonstrated that derivatives of this compound could effectively disrupt protein degradation pathways, which are often hijacked by cancer cells for survival .

- Safety Profile : In vivo studies showed that high doses (up to 40 mg/kg) administered orally did not result in significant toxicity, suggesting a favorable safety profile for further development as an anticancer agent .

- Combination Therapies : Preliminary research indicates that combining this compound with other chemotherapeutic agents may enhance therapeutic efficacy while reducing side effects associated with high-dose treatments .

常见问题

Q. What are the key considerations for synthesizing 2-piperidinopyrimidine-5-boronic acid with high purity?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where boronic acid derivatives react with halogenated pyrimidines. A critical step is the in situ protection of reactive groups (e.g., amines) using silylation agents like TMSCl to prevent side reactions. Post-reaction purification via acid-base extraction (e.g., pH adjustment to precipitate the product) ensures high purity. For example, a two-step process involving bis-silylation and metal-halogen exchange achieved 80% yield and >97% purity for a structurally similar boronic acid .

Q. Which analytical methods are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is essential for confirming the boronic acid moiety and piperidine substitution. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection monitors purity. For stability assessment, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to detect decomposition under varying temperatures .

Q. How can researchers optimize the stability of this compound in aqueous solutions?

Boronic acids form reversible esters with diols, which can destabilize the compound in water. To mitigate hydrolysis, buffer solutions at pH 6.5–7.5 (e.g., ammonium acetate) are ideal. Lyophilization (freeze-drying) preserves the compound for long-term storage. Stabilizing agents like pinacol can also be used to form boronic esters, which are later cleaved under mild acidic conditions .

Advanced Research Questions

Q. What strategies address conflicting reactivity data in cross-coupling reactions involving this compound?

Contradictory reactivity often arises from steric hindrance or competing protodeboronation. Computational modeling (DFT) predicts reaction pathways and identifies optimal catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)). Kinetic studies using in-situ IR or Raman spectroscopy can track intermediate formation. For example, adjusting ligand ratios in palladium catalysts improved yields from 45% to 82% in analogous pyrimidine boronic acid couplings .

Q. How does the piperidine substituent influence the compound’s binding affinity in enzyme inhibition studies?

The piperidine ring enhances hydrophobic interactions with enzyme active sites, as shown in molecular docking studies with kinases. Structure-activity relationship (SAR) analyses reveal that N-methylation of piperidine reduces steric bulk, improving binding to flat binding pockets (e.g., EGFR inhibitors). Comparative assays with 2-morpholinopyrimidine analogs demonstrated a 3-fold increase in IC₅₀ values, highlighting the piperidine group’s role .

Q. What methodologies resolve contradictions in biological activity data across cell-based assays?

Discrepancies often stem from cell-specific permeability or off-target effects. Dual-labeling techniques (e.g., fluorescent boron-dipyrromethene tags) enable real-time tracking of cellular uptake. Parallel assays in isogenic cell lines (e.g., HEK293 vs. HeLa) control for genetic background variability. For instance, a 2024 study identified efflux pump overexpression as the cause of reduced activity in MDR1-positive cells .

Q. Can this compound be integrated into stimuli-responsive drug delivery systems?

Yes. Its boronic acid group binds to diols in polysaccharides (e.g., alginate), enabling pH- or glucose-responsive hydrogel formation. In a 2013 study, boronic acid hydrogels released insulin selectively under hyperglycemic conditions. Co-polymerization with acrylamide monomers enhanced mechanical stability, achieving >90% payload release in 12 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。